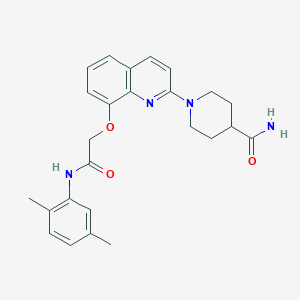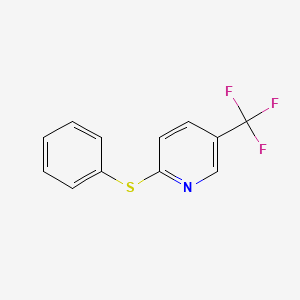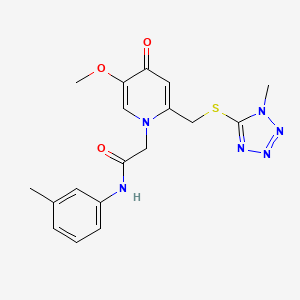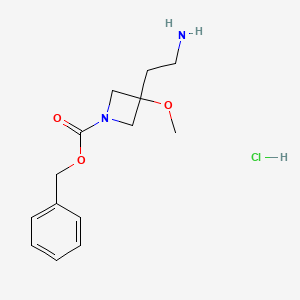![molecular formula C21H18F3N5O B2789016 [4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone CAS No. 881191-60-2](/img/structure/B2789016.png)
[4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone
Vue d'ensemble
Description
[4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone is a useful research compound. Its molecular formula is C21H18F3N5O and its molecular weight is 413.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Similar compounds have been evaluated for their anti-tubercular activity, suggesting that they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, indicating that the compounds are non-toxic to human cells .
Analyse Biochimique
Biochemical Properties
It has been found that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that [4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this bacterium .
Cellular Effects
Similar compounds have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that this compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)16-6-2-1-5-15(16)20(30)29-13-11-28(12-14-29)19-9-8-18(26-27-19)17-7-3-4-10-25-17/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXGLNBRQWUKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(oxolan-2-yl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2788933.png)
![2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one](/img/structure/B2788937.png)
![N,N-dimethyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-sulfonamide](/img/structure/B2788938.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2788940.png)



![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788945.png)




![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/new.no-structure.jpg)
